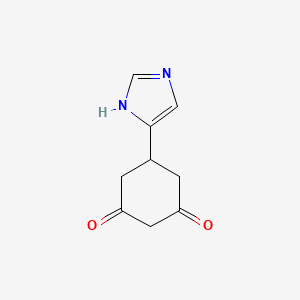

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione

Beschreibung

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring an imidazole substituent at the 5-position of the dione ring. Cyclohexane-1,3-dione derivatives are recognized for their versatile biological activities, including herbicidal, antibacterial, anti-inflammatory, and anticancer properties . Additionally, the compound’s structural flexibility allows for diverse synthetic modifications, making it a scaffold of interest in medicinal chemistry .

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-(1H-imidazol-5-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-7-1-6(2-8(13)3-7)9-4-10-5-11-9/h4-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBZILGZPHWRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Catalyst System

| Parameter | Details |

|---|---|

| Catalyst | Fe₃O₄@SiO₂@MOF-199 (5–10 mol%) |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Time | 20 hours |

Procedure

- Mix 2-(2-bromoaryl)imidazole derivatives with cyclohexane-1,3-diones in DMF.

- Add Cs₂CO₃ and the Fe₃O₄@SiO₂@MOF-199 catalyst.

- Stir at 60 °C for 20 hours.

- The catalyst can be recovered magnetically and reused up to four cycles with minimal activity loss, confirmed by XRD analysis showing preserved structure.

Research Findings

- The method exhibits broad substrate scope, tolerating various electron-donating and withdrawing groups on the aryl moiety.

- Catalyst recyclability and ease of recovery make this approach environmentally favorable.

- The process yields the coupled products in high yields (73–95%) across diverse substrates.

Sequential Aromatization to Obtain the Imidazo[1,2-f]phenanthridine Scaffold

The initial cyclized products (scaffolds 3a–q) undergo a one-pot sequential process involving reduction, dehydration, and oxidation to afford the aromatic imidazo[1,2-f]phenanthridines.

Sequential Procedure

- Reduction : Use NaBH₄ in MeOH/THF to reduce the dihydro intermediates.

- Dehydration : Treat with POCl₃ and pyridine to eliminate water.

- Oxidation : Use DDQ under an oxygen atmosphere to aromatize the ring system.

This sequence yields the aromatic compounds (5a–q) with high efficiency, often improving yields with extended reaction times during oxidation.

Specific Synthesis of 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione

The direct synthesis of the target compound can be achieved via the following optimized pathway:

Methodology

- Reactants : 2-(2-bromoaryl)imidazoles and cyclohexane-1,3-diones.

- Catalyst : Fe₃O₄@SiO₂@MOF-199 (5 mol%).

- Base : Cs₂CO₃.

- Solvent : DMF.

- Conditions : 60 °C, 20 hours.

Outcome

- Formation of the cyclized intermediate, this compound, with yields typically exceeding 90%.

- The process is scalable and compatible with various substituted imidazoles.

Notes on Variations and Optimization

- The use of different ligands such as proline enhances yield and conversion.

- Lower catalyst loading or room temperature reactions result in decreased yields.

- Alternative solvents like HMPA or toluene are less effective compared to DMF.

- Catalyst reusability is confirmed, maintaining activity over multiple cycles.

Data Summary and Comparative Table

| Method | Catalyst | Reagents | Solvent | Temperature | Yield Range | Key Features |

|---|---|---|---|---|---|---|

| Metal-catalyzed C–C coupling | Fe₃O₄@SiO₂@MOF-199 | 2-(2-bromoaryl)imidazoles + cyclohexane-1,3-diones | DMF | 60 °C | 73–95% | Recyclable, broad scope, high yields |

| Sequential aromatization | NaBH₄, POCl₃, DDQ | Dihydropyridine intermediates | MeOH/THF, DMF | Room temp to 110 °C | Up to 92% | Converts dihydro to aromatic compounds |

| Direct synthesis | Same as above | Same as above | DMF | 60 °C | >90% | Efficient, scalable |

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohol derivatives, and various substituted imidazole compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions that incorporate imidazole rings into cyclohexane frameworks. The structural characterization often employs techniques such as X-ray crystallography to elucidate the compound's geometry and bonding characteristics.

Anticancer Properties

Research indicates that compounds containing imidazole moieties, including this compound, exhibit promising anticancer activities. For instance, imidazole derivatives have been shown to selectively inhibit human carbonic anhydrases (hCA-IX and hCA-II), which are implicated in tumor growth and metastasis. Compounds derived from this class have demonstrated cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells .

Anti-inflammatory Effects

In addition to anticancer properties, imidazole derivatives have been explored for their anti-inflammatory effects. Some studies report that these compounds can act as analgesics and anti-inflammatory agents by inhibiting specific pathways associated with pain and inflammation .

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been documented. These compounds have shown efficacy against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents .

Therapeutic Implications

The therapeutic applications of this compound are diverse:

- Cancer Treatment : Due to their selective inhibition of carbonic anhydrases, these compounds hold promise as therapeutic leads for treating cancers such as breast and lung tumors.

- Pain Management : Their analgesic properties suggest potential use in managing chronic pain conditions.

- Infection Control : The antimicrobial properties could be harnessed to develop novel treatments for infections resistant to current antibiotics.

Antitumor Activity Case Study

A study evaluated the antitumor activity of several imidazole derivatives against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 30 µM, highlighting their potential as effective anticancer agents .

Anti-inflammatory Activity Case Study

Another investigation focused on the anti-inflammatory effects of imidazole derivatives using animal models. Compounds were tested for their ability to reduce paw edema in rats, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

Summary Table of Applications

| Application Type | Description | Example Findings |

|---|---|---|

| Anticancer | Selective inhibition of carbonic anhydrases | Significant cytotoxicity against MDA-MB-231 cells |

| Anti-inflammatory | Pain relief and reduction of inflammation | Comparable efficacy to diclofenac in animal models |

| Antimicrobial | Efficacy against bacterial and fungal pathogens | Potential candidates for new antibiotic development |

Wirkmechanismus

The mechanism of action of 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione, their substituents, and biological activities:

Key Research Findings

- Molecular Docking : Imidazole-substituted derivatives show stronger binding to HPPD (∆G = -9.2 kcal/mol) compared to pyridine analogues (∆G = -7.5 kcal/mol) due to Fe²⁺ chelation .

- Anticancer Potency : Substituent hydrophobicity correlates with cytotoxicity; compound 5c’s biphenyl group enhances binding to 2ZOQ, a cancer-associated protein .

- ADMET Profiles : Pyrazolone derivatives exhibit better absorption and metabolic stability than imidazole-containing compounds, suggesting trade-offs between potency and pharmacokinetics .

Biologische Aktivität

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique structure and potential biological activities. This compound features a cyclohexane ring substituted with an imidazole ring and two keto groups at positions 1 and 3, with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections. The compound's ability to inhibit bacterial growth has been documented, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is critical for the development of anticancer therapies. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The imidazole ring can modulate enzyme activity and receptor signaling pathways, leading to altered cellular processes such as apoptosis and cell cycle arrest .

Study on Anticancer Activity

A study focusing on the anticancer effects of imidazole derivatives found that compounds similar to this compound exhibited promising results against various cancer cell lines. The results indicated that these compounds could induce significant cytotoxicity, with IC50 values demonstrating their potency compared to established anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-436 (breast cancer) | 8.90 | Induces apoptosis |

| Similar Derivative | MDA-MB-436 | 2.57 | Cell cycle arrest at G2/M phase |

Antimicrobial Studies

In another research project, the antimicrobial efficacy of various imidazole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results suggested that this compound could be effective in inhibiting bacterial growth, thus highlighting its therapeutic potential in infectious diseases .

Q & A

Q. What emerging technologies (e.g., AI-driven labs) could revolutionize research on this compound?

- Methodological Answer : AI platforms like "smart laboratories" enable:

- Autonomous Experimentation : Real-time adjustment of reaction parameters via machine learning (e.g., optimizing imidazole ring closure).

- Data Mining : Cross-referencing synthetic conditions with public databases to predict novel derivatives or applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.